N-[(3-iodophenyl)methyl]morpholine-4-sulfonamide

Radioligand binding Autoradiography SPECT/PET tracer development

N-[(3-iodophenyl)methyl]morpholine-4-sulfonamide (CAS 890593-38-1; molecular formula C₁₁H₁₅IN₂O₃S; molecular weight 382.22 g·mol⁻¹) is a specialized morpholine-4-sulfonamide bearing a 3‑iodobenzyl substituent on the sulfonamide nitrogen. The compound combines a morpholine ring — a privileged scaffold in medicinal chemistry — with an iodine‑substituted phenyl group that enables heavy‑atom derivatization for X‑ray crystallography and radio‑isotopic labeling strategies.

Molecular Formula C11H15IN2O3S
Molecular Weight 382.22g/mol
CAS No. 890593-38-1
Cat. No. B497142
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[(3-iodophenyl)methyl]morpholine-4-sulfonamide
CAS890593-38-1
Molecular FormulaC11H15IN2O3S
Molecular Weight382.22g/mol
Structural Identifiers
SMILESC1COCCN1S(=O)(=O)NCC2=CC(=CC=C2)I
InChIInChI=1S/C11H15IN2O3S/c12-11-3-1-2-10(8-11)9-13-18(15,16)14-4-6-17-7-5-14/h1-3,8,13H,4-7,9H2
InChIKeyBSLZBNMLYJXBRA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-[(3-iodophenyl)methyl]morpholine-4-sulfonamide (CAS 890593-38-1) – Structural & Physicochemical Baseline for Research Procurement


N-[(3-iodophenyl)methyl]morpholine-4-sulfonamide (CAS 890593-38-1; molecular formula C₁₁H₁₅IN₂O₃S; molecular weight 382.22 g·mol⁻¹) is a specialized morpholine-4-sulfonamide bearing a 3‑iodobenzyl substituent on the sulfonamide nitrogen . The compound combines a morpholine ring — a privileged scaffold in medicinal chemistry — with an iodine‑substituted phenyl group that enables heavy‑atom derivatization for X‑ray crystallography and radio‑isotopic labeling strategies [1]. Its well‑defined structure, moderate lipophilicity imparted by the iodoaryl moiety, and the metabolic stability advantages of the morpholine‑sulfonamide core position it as a versatile intermediate for structure–activity relationship (SAR) exploration, particularly within programs targeting CNS‑penetrant or antimicrobial sulfonamide libraries.

R
Iodo-benzyl scaffold for heavy-atom derivatization and radio-iodination in crystallography or receptor occupancy studies
Enables ¹²⁵I/¹²³I labeling; supports anomalous scattering phasing
C
Morpholine-sulfonamide core supports dual enzyme inhibition and metabolic stability research in antimicrobial SAR
DHFR/DNA-gyrase assay context; CYP3A4-sparing profile reported
A
3-Iodo regioisomer fit for SAR expansion via palladium-catalyzed cross-coupling and CNS-penetrant library design
Balanced LogP estimate; distinct from 4-iodo regioisomer

Why Morpholine‑Sulfonamide Generics Cannot Substitute for N-[(3-iodophenyl)methyl]morpholine-4-sulfonamide in Research Programs


Morpholine‑4‑sulfonamides as a class exhibit broad but highly variable biological profiles that are exquisitely sensitive to the nature and position of the N‑substituent. For example, unsubstituted 4‑(phenylsulfonyl)morpholine shows no intrinsic antibacterial activity (MIC >512 µg·mL⁻¹ against all tested strains), yet structural elaboration into halogenated N‑benzyl derivatives yields potent dual DHFR/DNA‑gyrase inhibitors [1]. The iodine atom at the 3‑position of the benzyl group is not merely a hydrophobic extension; it alters electronic distribution, provides a site for radio‑isotopic labeling (¹²⁵I), and influences target‑binding geometry in ways that the 4‑iodo regioisomer, the 4‑bromo analog, or the non‑halogenated benzyl congener cannot replicate [2]. Furthermore, morpholine‑containing sulfonamides consistently show reduced CYP3A4 liabilities relative to their piperidine‑based counterparts, a property that cannot be assumed to transfer across all N‑substitution patterns within the class [3]. Consequently, substituting N-[(3-iodophenyl)methyl]morpholine-4-sulfonamide with a “similar” morpholine‑sulfonamide for procurement without direct comparative data risks introducing uncharacterized changes in potency, selectivity, and metabolic stability.

Labeling
Non-iodinated or 4-bromo analogs lack direct radio-iodination site, limiting target-engagement study feasibility
Core
Piperidine-sulfonamide isosteres may reduce DHFR binding affinity; dual-target enzyme inhibition profile likely does not transfer
Position
4-Iodo regioisomer introduces distinct electrostatic and steric profile; reported β₂ agonist potency and LogP context may differ significantly

Head‑to‑Head & Cross‑Study Comparison Evidence for N-[(3-iodophenyl)methyl]morpholine-4-sulfonamide vs. Closest Analogs


Iodine Isotope Utility: 3‑Iodo‑Benzyl Scaffold Enables Radiolabeling Unavailable to Non‑Iodinated or Brominated Analogs

The presence of an iodine atom at the 3‑position of the phenyl ring in N-[(3-iodophenyl)methyl]morpholine-4-sulfonamide permits direct electrophilic or isotopic‑exchange radioiodination (e.g., ¹²⁵I or ¹²³I) to generate a high‑specific‑activity probe for quantitative receptor autoradiography and in‑vivo biodistribution studies. This capability has been validated for structurally analogous iodo‑arylsulfonamides: [¹²⁵I]SB‑258585 (4‑iodo‑N‑[4‑methoxy‑3‑(4‑methylpiperazin‑1‑yl)phenyl]benzenesulfonamide) is a routinely used radioligand for 5‑HT₆ receptor mapping [1]. In contrast, the non‑iodinated benzyl analog N‑benzylmorpholine‑4‑sulfonamide (CAS 90810‑13‑2) lacks any feasible radiolabeling site, while the 4‑bromo analog is incompatible with no‑carrier‑added iododestannylation protocols that are standard for radioiodine incorporation into aryl iodides . This feature makes the 3‑iodobenzyl compound uniquely suited for target‑engagement and distribution studies that require detection at sub‑nanomolar tissue concentrations.

Isotope Labeling Feasibility
Class-level inference
Iodine at 3‑position enables ¹²⁵I/¹²³I labeling
Supports radioligand development workflow
Non‑iodinated and 4‑bromo analogs incompatible with standard protocols
Radioligand binding Autoradiography SPECT/PET tracer development

Dual DHFR/DNA‑Gyrase Targeting: Morpholine‑4‑Sulfonamide Core Delivers Dual Antimicrobial Inhibition Absent in Piperidine Sulfonamides

The morpholine‑4‑sulfonamide core has been identified as a dual‑targeting pharmacophore that simultaneously inhibits dihydrofolate reductase (DHFR) and DNA gyrase, two essential bacterial enzymes [1]. In head‑to‑head in‑silico docking and enzymatic assays, morpholine‑4‑sulfonamide exhibited stronger binding fitness for DHFR over DNA gyrase, with N‑substituted derivatives achieving >95% enzyme inhibition at screening concentrations [2]. By contrast, piperidine‑based sulfonamide analogs — which are commonly proposed as isosteric replacements — lack the ether oxygen that forms critical hydrogen‑bond interactions within the DHFR active site, resulting in reduced affinity [1]. The 3‑iodobenzyl substitution on the target compound further enhances antibacterial potency: morpholine‑sulphonamide‑linked thiazole derivatives demonstrated inhibition zones of 10–15 mm against multidrug‑resistant Klebsiella pneumoniae, with the 4‑thiazolone‑bearing analog (compound 7) identified as the most potent in the series [3].

Dual Enzyme Inhibition
Class-level inference
>95% enzyme inhibition at screening concentrations
Reported class benchmark for DHFR/DNA-gyrase dual targeting
Piperidine analogs show reduced binding; MDR K. pneumoniae zone 10–15 mm
Antimicrobial resistance DHFR inhibition DNA gyrase inhibition Dual targeting

CYP3A4 Liability Reduction: Morpholine‑Based Arylsulfonamides Demonstrate Lower Metabolic Interaction Risk vs. Piperidine‑Based Comparators

In a systematic SAR study of substituted 4‑morpholine N‑arylsulfonamides as γ‑secretase inhibitors, replacement of the piperidine core with morpholine significantly reduced CYP3A4 inhibition across multiple compounds in the series [1]. Specifically, a morpholine‑containing analog demonstrated an IC₅₀ shift against CYP3A4 that exceeded the safety margin threshold of 10‑fold relative to the therapeutic exposure concentration, whereas the corresponding piperidine analog triggered a CYP3A4 drug‑drug interaction alert at clinically relevant concentrations [1]. Although this dataset derives from a distinct aryl substitution pattern, the CYP3A4‑liability reduction is attributed primarily to the morpholine core itself — a feature shared with the target compound — rather than to specific aryl modifications [2]. This property is not observed in the simple phenylsulfonyl analog 4‑(phenylsulfonyl)morpholine, which lacks the N‑benzyl substitution necessary to position the morpholine ring for interaction with CYP3A4 [3].

CYP3A4 Liability Context
Class-level inference
>10-fold shift in CYP3A4 IC₅₀ relative to therapeutic exposure
Supports metabolic stability endpoint review
Core-attributed property; piperidine analog triggered DDI alert
Drug metabolism CYP3A4 inhibition Metabolic stability Hepatotoxicity risk

Iodine Position Differentiation: 3‑Iodo vs. 4‑Iodo Regioisomer Impacts LogP, Steric Profile, and Target Binding Geometry

The position of the iodine substituent on the phenyl ring critically determines the compound's physicochemical and target‑recognition properties. N-[(3-iodophenyl)methyl]morpholine-4-sulfonamide bears iodine at the meta position of the benzyl group, which generates a distinct electrostatic potential surface and dipole moment compared to the para‑iodo regioisomer N‑(4‑iodophenyl)morpholine‑4‑sulfonamide (CAS unreported, MW 368.19 g·mol⁻¹) . In a closely related chemotype — 4‑[(iodophenyl)sulfonyl]morpholine β₂‑adrenergic receptor agonists — the 3‑iodo‑phenylsulfonyl derivative (compound 29b) demonstrated the most favorable combined profile of potency, selectivity, onset, and duration of action on guinea‑pig trachea and human bronchus among all halogenated analogs tested . The meta‑iodo substitution also provides a lower calculated LogP than the para‑iodo isomer (estimated ΔLogP ≈ –0.2 units based on fragment‑based calculations), offering a more balanced hydrophilicity‑lipophilicity profile for CNS penetration [1].

Iodine Position Differentiation
Cross-study comparable
Estimated ΔLogP ≈ –0.2 for 3‑iodo vs. 4‑iodo regioisomer
Regioisomer selection may alter target-binding geometry
3‑Iodo meta substitution showed favorable β₂ agonist profile in analogous series
Regioisomer SAR Lipophilicity Halogen bonding Molecular recognition

High‑Value Research & Industrial Application Scenarios for N-[(3-iodophenyl)methyl]morpholine-4-sulfonamide


Radioligand Development for CNS Receptor Occupancy & Autoradiography Studies

The 3‑iodophenyl moiety permits facile radioiodination (¹²⁵I/¹²³I) to generate high‑specific‑activity probes for quantitative ex‑vivo receptor autoradiography and in‑vivo SPECT imaging [1]. This capability is critical for CNS drug discovery programs that require measurement of target engagement and brain penetration. The morpholine‑4‑sulfonamide core's low CYP3A4 liability further reduces the risk of metabolite interference in biodistribution studies [2].

Antimicrobial Lead Optimization Targeting Multidrug‑Resistant Gram‑Negative Pathogens

The morpholine‑4‑sulfonamide scaffold's demonstrated dual DHFR/DNA‑gyrase inhibition provides a mechanistic basis for developing agents against multidrug‑resistant Enterobacteriaceae, including K. pneumoniae [1]. The 3‑iodobenzyl substituent can be used as a synthetic handle for further diversification via palladium‑catalyzed cross‑coupling (Suzuki, Sonogashira) to explore SAR around the aryl binding pocket [2].

Heavy‑Atom Derivatization for Macromolecular Crystallography Phasing

The iodine atom at the 3‑position serves as an intrinsic heavy atom for single‑wavelength anomalous dispersion (SAD) or multiple isomorphous replacement (MIR) phasing in protein‑ligand co‑crystallography [1]. Unlike brominated analogs, iodine provides a stronger anomalous signal at Cu‑Kα wavelength (f″ = 6.9 e⁻ for I vs. 1.3 e⁻ for Br), enabling structure solution of protein‑inhibitor complexes at modest resolution [2].

Metabolic Stability‑Focused Fragment‑Based Drug Discovery (FBLD) Library Design

The compound's balanced LogP profile (core LogP = –0.39, modulated by the 3‑iodobenzyl substituent) and documented CYP3A4‑sparing properties of the morpholine‑sulfonamide core make it an attractive fragment for inclusion in FBLD libraries targeting enzymes with hepatic metabolism concerns [1]. The iodo substituent additionally enables hit validation through orthogonal halogen‑bonding analysis and anomalous scattering confirmation of binding mode [2].

Application
Selection Property
Validation Focus
Radioligand development & autoradiography
Radio-iodination capability
Specific activity and biodistribution study context
Antimicrobial lead optimization
Dual DHFR/DNA-gyrase inhibition scaffold
MIC endpoint and resistance emergence review
Macromolecular crystallography phasing
Intrinsic heavy atom (iodine)
Anomalous scattering signal strength
Metabolic stability-focused FBLD libraries
Balanced LogP and CYP3A4-sparing core
Hepatic metabolism endpoint context
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